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Abstract
This technical guide provides a comprehensive overview of 1-(tert-butyl)-3-iodobenzene, a key

organoiodine intermediate in modern synthetic chemistry. The document is intended for

researchers, scientists, and professionals in the fields of drug development, materials science,

and fine chemical synthesis. It details the compound's physicochemical properties, provides

explicit experimental protocols for its synthesis and subsequent derivatization, and illustrates its

synthetic utility through logical workflow diagrams. The content emphasizes the compound's

role as a versatile building block for creating complex molecular architectures, particularly

through palladium-catalyzed cross-coupling reactions.

Introduction
1-(tert-butyl)-3-iodobenzene (IUPAC name) is an aromatic organic compound characterized by

a benzene ring substituted with a tert-butyl group and an iodine atom at the meta-positions.

The presence of the sterically bulky tert-butyl group provides unique solubility and electronic

properties, while the carbon-iodine bond serves as a highly reactive site for forming new

carbon-carbon and carbon-heteroatom bonds. Aryl iodides are among the most reactive aryl

halides in common cross-coupling reactions, making 1-(tert-butyl)-3-iodobenzene a valuable

precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its

utility is most prominently demonstrated in palladium-catalyzed reactions such as the Suzuki-
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Miyaura and Heck couplings, which are foundational methods in modern drug discovery and

development.[2][3] This guide consolidates essential data and methodologies related to this

compound to facilitate its effective use in a research and development setting.

Physicochemical Properties
The key chemical and physical properties of 1-(tert-butyl)-3-iodobenzene are summarized

below. This data has been aggregated from various chemical suppliers and databases to

provide a reliable reference for laboratory use.

Property Value Reference(s)

IUPAC Name 1-(tert-butyl)-3-iodobenzene [4]

CAS Number 58164-02-6 [4]

Molecular Formula C₁₀H₁₃I [4]

Molecular Weight 260.11 g/mol [4]

Appearance Clear orange to red liquid [1]

Boiling Point 244.6 ± 9.0 °C at 760 mmHg -

Density 1.5 ± 0.1 g/cm³ -

Flash Point 107.0 ± 7.7 °C -

InChI Key
DZOSRDFXDIXEEL-

UHFFFAOYSA-N
[4]

SMILES CC(C)(C)c1cccc(I)c1 [4]

Solubility

Soluble in common organic

solvents (e.g., THF, Dioxane,

Toluene)

-

Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of 1-(tert-

butyl)-3-iodobenzene and its application in two fundamental cross-coupling reactions.
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Synthesis of 1-(tert-butyl)-3-iodobenzene via
Sandmeyer-type Reaction
This protocol describes the synthesis from 3-tert-butylaniline, a common starting material. The

procedure involves a two-step sequence: diazotization of the aniline followed by an in-situ

reaction with potassium iodide.

Materials:

3-tert-butylaniline

Concentrated Hydrochloric Acid (HCl, ~37%)

Sodium Nitrite (NaNO₂)

Potassium Iodide (KI)

Diethyl Ether (or Dichloromethane)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

Anhydrous Magnesium Sulfate (MgSO₄)

Ice

Starch-iodide paper

Procedure:

Preparation of the Amine Salt: In a 500 mL three-necked flask equipped with a mechanical

stirrer and a thermometer, combine 3-tert-butylaniline (0.10 mol) with concentrated HCl (30

mL) and water (30 mL). Stir the mixture until a homogenous slurry or solution of the anilinium

salt is formed. Cool the mixture to 0-5 °C in an ice-salt bath.

Diazotization: Prepare a solution of sodium nitrite (0.11 mol) in water (25 mL) and cool it in

an ice bath. Add this cold NaNO₂ solution dropwise to the stirred amine salt suspension from
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step 1. Maintain the internal temperature strictly between 0 and 5 °C. The addition should be

slow enough to prevent the evolution of brown nitrogen dioxide gas. After the addition is

complete, test for excess nitrous acid using starch-iodide paper (the paper should turn blue).

If the test is negative, add a small amount of NaNO₂ solution until a positive test is

maintained for 5 minutes.

Iodination: In a separate beaker, dissolve potassium iodide (0.15 mol) in water (50 mL).

Slowly add this KI solution to the cold diazonium salt solution. A dark, heavy oil will begin to

form, and nitrogen gas will evolve.

Decomposition: After the addition of KI is complete, allow the mixture to stir at 0-5 °C for 30

minutes, then let it warm slowly to room temperature. To ensure complete decomposition of

the diazonium salt, gently heat the mixture on a water bath (around 50-60 °C) until gas

evolution ceases.

Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory

funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic

extracts.

Purification: Wash the combined organic layers sequentially with saturated NaHCO₃ solution

(to neutralize any remaining acid), then with saturated Na₂S₂O₃ solution (to remove excess

iodine), and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent using a rotary evaporator.

Final Product: The crude product is a dark oil. Purify by vacuum distillation to obtain 1-(tert-

butyl)-3-iodobenzene as a clear liquid.

Suzuki-Miyaura Cross-Coupling of 1-(tert-butyl)-3-
iodobenzene
This protocol describes a representative Suzuki-Miyaura reaction to synthesize a substituted

biaryl compound, demonstrating the utility of the title compound as a synthetic building block.[5]

[6]

Materials:

1-(tert-butyl)-3-iodobenzene
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4-Methoxyphenylboronic acid

Palladium(II) acetate [Pd(OAc)₂]

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

1,4-Dioxane (or Toluene/Ethanol mixture)

Water

Ethyl Acetate

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add 1-(tert-butyl)-3-iodobenzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2

mmol), and potassium carbonate (3.0 mmol).

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and

triphenylphosphine (0.04 mmol) in a small amount of the reaction solvent. Add this catalyst

mixture to the Schlenk flask.

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the

flask.

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS).

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20

mL) and extract with ethyl acetate (3 x 20 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and

concentrate under reduced pressure.
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Final Product: Purify the crude residue by column chromatography on silica gel to yield the

desired biaryl product.

Key Synthetic Pathways and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the synthesis of 1-(tert-butyl)-3-

iodobenzene and its subsequent use in a representative cross-coupling reaction.
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Caption: Synthesis workflow for 1-(tert-butyl)-3-iodobenzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1330940?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Suzuki-Miyaura Reaction Conditions
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(Aryl Halide)

Pd(0) Catalyst
(e.g., Pd(PPh₃)₄)

+

Arylboronic Acid
(Coupling Partner)

+

Substituted Biaryl Product

Base
(e.g., K₂CO₃)

Boron Waste & Iodide Salt
(Byproducts)

generates

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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